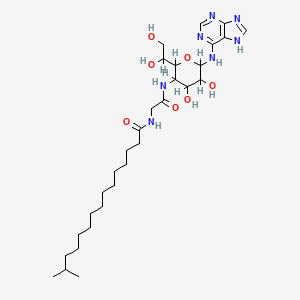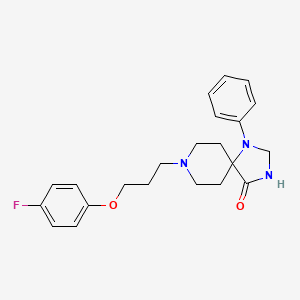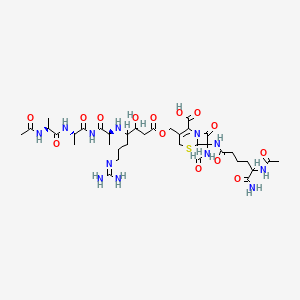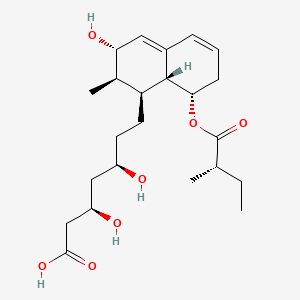
SU 16F
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de SU 16f implique la préparation d'indolin-2-ones substituées. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau d'indolin-2-one : Le noyau d'indolin-2-one est synthétisé par une réaction de cyclisation impliquant des dérivés d'aniline et de l'isatine.
Réactions de substitution : La structure de base est ensuite modifiée par diverses réactions de substitution pour introduire les groupes fonctionnels souhaités à des positions spécifiques sur le cycle d'indolin-2-one.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre une pureté élevée.
Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle.
Analyse Des Réactions Chimiques
SU 16f subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur le cycle d'indolin-2-one.
Substitution : this compound peut subir des réactions de substitution où les groupes fonctionnels sur le cycle d'indolin-2-one sont remplacés par d'autres groupes.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Recherche sur le cancer : Il est utilisé pour étudier l'inhibition du PDGFRβ dans les cellules cancéreuses gastriques, fournissant des informations sur la prolifération et la migration des cellules cancéreuses.
Recherche cardiovasculaire : This compound s'est avéré promouvoir la conversion des fibroblastes en cardiomyocytes, ce qui le rend précieux dans la recherche cardiovasculaire.
Études de signalisation cellulaire : Le composé est utilisé pour étudier les voies de signalisation impliquant le PDGFRβ et son rôle dans divers processus cellulaires.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement le récepteur PDGFRβ. Cette inhibition bloque les voies de signalisation qui favorisent la prolifération et la migration cellulaires. Le composé affecte également l'expression de diverses protéines impliquées dans la survie cellulaire et l'apoptose, telles que AKT, Bcl-xl, Bcl-2 et Bax .
Applications De Recherche Scientifique
SU 16f has several scientific research applications:
Cancer Research: It is used to study the inhibition of PDGFRβ in gastric cancer cells, providing insights into cancer cell proliferation and migration.
Cardiovascular Research: This compound has been shown to promote the conversion of fibroblasts to cardiomyocytes, making it valuable in cardiovascular research.
Cell Signaling Studies: The compound is used to investigate the signaling pathways involving PDGFRβ and its role in various cellular processes.
Mécanisme D'action
SU 16f exerts its effects by selectively inhibiting the PDGFRβ receptor. This inhibition blocks the signaling pathways that promote cell proliferation and migration. The compound also affects the expression of various proteins involved in cell survival and apoptosis, such as AKT, Bcl-xl, Bcl-2, and Bax .
Comparaison Avec Des Composés Similaires
SU 16f est unique par sa haute sélectivité pour le PDGFRβ par rapport à d'autres composés similaires. Parmi les composés similaires, on trouve :
SU 5416 : Un autre inhibiteur du PDGFRβ, mais avec une sélectivité et une puissance différentes.
Imatinib : Un inhibiteur du PDGFRβ bien connu utilisé en chimiothérapie, mais avec un profil cible plus large.
This compound se distingue par son inhibition spécifique du PDGFRβ et ses applications dans la recherche sur le cancer et les maladies cardiovasculaires.
Propriétés
IUPAC Name |
3-[2,4-dimethyl-5-[(Z)-(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-14-18(10-11-23(27)28)15(2)25-21(14)13-20-19-9-8-17(12-22(19)26-24(20)29)16-6-4-3-5-7-16/h3-9,12-13,25H,10-11H2,1-2H3,(H,26,29)(H,27,28)/b20-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYYTEJNOZQZNA-MOSHPQCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SU16f?
A: SU16f functions as a specific inhibitor of platelet-derived growth factor receptor β (PDGFRβ). [, ] By blocking this receptor, SU16f disrupts the signaling cascade initiated by platelet-derived growth factor B (PDGFB). This inhibition effectively reduces the migration of PDGFRβ-positive pericytes, which are key players in the formation of fibrotic scar tissue. [, ]
Q2: What is the significance of PDGFRβ inhibition in the context of spinal cord injury (SCI)?
A: Following SCI, the excessive migration and proliferation of PDGFRβ-positive pericytes contribute significantly to the formation of a dense fibrotic scar at the injury site. [, ] This scar acts as a physical and chemical barrier, hindering the regeneration of severed axons and ultimately impeding functional recovery. [, ] Therefore, inhibiting PDGFRβ with SU16f presents a promising therapeutic strategy to limit fibrotic scar formation and potentially promote axon regeneration after SCI.
Q3: How does SU16f impact macrophage polarization and what is its relevance to SCI?
A: Research indicates a complex interplay between macrophage polarization and SU16f's mechanism. While SU16f itself doesn't directly modulate macrophage polarization, its inhibition of PDGFRβ indirectly influences the behavior of these immune cells. [] Specifically, SU16f's suppression of PDGFRβ signaling appears to counter the pro-fibrotic effects of M2 macrophages, which are known to secrete PDGFB and promote pericyte migration. [] This indirect modulation of the inflammatory milieu at the injury site contributes to the overall therapeutic effect of SU16f.
Q4: What are the potential benefits of SU16f observed in preclinical models of SCI?
A: Studies using mouse models of SCI have demonstrated that SU16f administration effectively reduces fibrotic scar formation at the lesion site. [, ] Furthermore, treatment with SU16f has been shown to facilitate axon regeneration and improve locomotor function recovery in these animal models. []
Q5: What are the limitations of the current research on SU16f?
A: While the preclinical data on SU16f appears promising, it's crucial to acknowledge that research is still in its early stages. Further investigations are necessary to determine the long-term efficacy and safety profile of SU16f. [, ] Additionally, research focusing on optimizing dosage regimens, delivery methods, and potential combination therapies will be crucial to translate these findings into clinical applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B1681073.png)




![4-[4-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)phenoxy]-1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B1681082.png)
![(Z)-7-[(1S,2S,3S,4R)-3-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1681083.png)


![tert-butyl N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681089.png)

![N-[(2S)-1-[[(2S)-2-[(3-cyclohexyl-1-dimethoxyphosphoryl-1-hydroxypropan-2-yl)amino]-4-methylpentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]cyclopentanecarboxamide](/img/structure/B1681093.png)
